molecular formula C11H11FO2 B13126647 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one CAS No. 1092348-42-9

7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B13126647
CAS No.: 1092348-42-9
M. Wt: 194.20 g/mol
InChI Key: SMBLWKNOIKPQDJ-UHFFFAOYSA-N
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Description

7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: A naphthalene derivative with appropriate substituents.

    Fluorination: Introduction of the fluorine atom at the 7th position using a fluorinating agent such as Selectfluor.

    Methoxylation: Introduction of the methoxy group at the 5th position using a methoxylating agent like sodium methoxide.

    Reduction: Reduction of the naphthalene ring to form the dihydronaphthalene structure using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding naphthoquinones using oxidizing agents like potassium permanganate.

    Reduction: Further reduction to tetrahydronaphthalene derivatives using strong reducing agents.

    Substitution: Electrophilic or nucleophilic substitution reactions at the fluorine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, elevated pressure.

    Substitution: Sodium methoxide, dimethyl sulfoxide, reflux conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, derivatives of naphthalene are often explored for their potential as enzyme inhibitors or as fluorescent probes.

Medicine

In medicinal chemistry, such compounds may be investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, naphthalene derivatives are used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but fully reduced naphthalene ring.

    5-Methoxy-1-naphthaldehyde: Similar methoxy substitution but different functional group.

    7-Fluoro-1-naphthol: Similar fluorine substitution but different functional group.

Uniqueness

7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific substitution pattern and partially reduced naphthalene ring, which may confer distinct chemical and biological properties compared to its fully aromatic or fully reduced counterparts.

Properties

CAS No.

1092348-42-9

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

7-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11FO2/c1-14-11-6-7(12)5-9-8(11)3-2-4-10(9)13/h5-6H,2-4H2,1H3

InChI Key

SMBLWKNOIKPQDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1CCCC2=O)F

Origin of Product

United States

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